3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral amine derivative of the 2,3-dihydrobenzofuran scaffold. The compound features a partially saturated benzofuran core with a methyl group at position 3 and an amine group, forming a hydrochloride salt.
Properties
CAS No. |
2680540-57-0 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-methyl-2H-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-9(10)6-11-8-5-3-2-4-7(8)9;/h2-5H,6,10H2,1H3;1H |
InChI Key |
KVTTULBVUAIANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of transition-metal catalysis for cyclization of aryl acetylenes, can be applied .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Methyl-2,3-dihydro-1-benzofuran-3-amine Hydrochloride and Analogs
| Compound Name (IUPAC) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Methyl at C3 | C9H12ClNO | ~185.6 (calculated) | Chiral center; base structure for analogs |
| (3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine HCl | CF3 at C5 | C9H9ClF3NO | 239.62 | Enhanced lipophilicity; chiral resolution |
| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | F at C7 | C8H9ClFNO | 189.61 | S-configuration; potential bioactivity |
| 5-Bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Br at C5 | C8H8BrClNO | 256.52 (calculated) | Higher molecular weight; halogenated |
| 6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine HCl | Br at C6, ethyl at C2 | C10H12BrClNO | 284.57 (calculated) | Diastereomeric mixture; bulky substituent |
| 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | Cl at C5 | C8H8Cl2NO | 204.06 (calculated) | Electronegative substituent |
| (3S)-2,3-Dihydro-1-benzofuran-3-amine hydrochloride | No substituents | C8H10ClNO | 171.62 | Parent compound; commercial availability |
Key Observations:
Alkyl Groups (methyl, ethyl): Methyl at C3 (target compound) improves steric bulk compared to unsubstituted analogs, while ethyl at C2 () introduces conformational flexibility . Trifluoromethyl (CF3): The CF3 group in significantly boosts lipophilicity and metabolic stability, a common strategy in drug design .
Chirality :
- Many analogs (e.g., ) are chiral, necessitating enantiomeric resolution for pharmacological studies. The (S)- and (R)-configurations may lead to divergent biological activities .
Synthesis and Commercial Availability :
- Synthesis typically involves cyclization reactions to form the dihydrobenzofuran core, followed by halogenation or alkylation. Hydrochloride salts are formed via acid-base reactions (e.g., ) .
- Commercial suppliers (e.g., Enamine Ltd, American Elements) list multiple analogs, indicating industrial relevance for drug discovery .
Research and Application Insights
- Antimicrobial and Anticancer Activity : Halogenated benzofurans (e.g., 5-bromo, 6-fluoro) are explored for their bioactivity due to halogen-electron interactions with biological targets .
- Neurological Applications : Chiral amines like (S)-7-fluoro derivatives () may interact with neurotransmitter receptors, analogous to other amine-based pharmaceuticals .
- Material Science : The trifluoromethyl derivative () could serve as a building block for fluorinated polymers or agrochemicals .
Biological Activity
3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a benzofuran core structure, which is known for its diverse biological activities. The presence of the amine group enhances its reactivity and interaction with biological targets.
The biological activity of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with histamine receptors (H3R) and cannabinoid receptors (CB2) .
Key Mechanisms:
- Receptor Interaction : The compound shows affinity for H3 and CB2 receptors, which are implicated in various neurological and inflammatory processes.
- Enzyme Inhibition : It has been reported to inhibit enzymes such as topoisomerase I, crucial for DNA replication, suggesting potential anticancer properties .
Anticancer Properties
Studies have demonstrated that 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death pathways .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. In animal models, it has been effective in reducing inflammation associated with conditions like neuropathic pain without impairing locomotor function .
Comparative Analysis
To better understand the efficacy of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, a comparison with structurally similar compounds can be insightful.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Methyl-2,3-dihydro-1-benzofuran-3-amine | Anticancer | H3R antagonist |
| 2-Methyl-2,3-dihydro-1-benzofuran-3-amine | Antimicrobial | Enzyme inhibition |
| 4-Methylpiperazine derivative | Anti-inflammatory | CB2 receptor agonist |
Case Studies
- Neuropathic Pain Model : In a study involving spinal nerve ligation models in rats, administration of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride resulted in significant pain relief without affecting motor skills .
- Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed reduced viability and increased apoptosis rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
